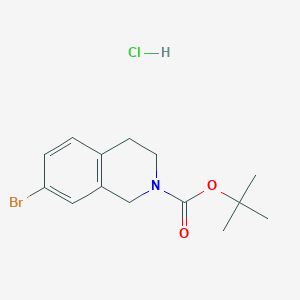
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride: is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride typically involves multiple steps. One common method includes the bromination of 3,4-dihydroisoquinoline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of isoquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) can be used for reduction.
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions can be used for oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated isoquinolines, while reduction can produce dihydroisoquinoline derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties
作用机制
The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isoquinoline ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- tert-Butyl 7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
- tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
- tert-Butyl 7-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
Uniqueness
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative may exhibit different biological activities and chemical reactivities, making it a distinct compound of interest.
属性
CAS 编号 |
1956310-55-6 |
|---|---|
分子式 |
C14H19BrClNO2 |
分子量 |
348.66 g/mol |
IUPAC 名称 |
tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18BrNO2.ClH/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16;/h4-5,8H,6-7,9H2,1-3H3;1H |
InChI 键 |
YCWFUVYXGQJFPO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


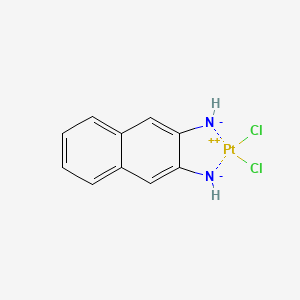
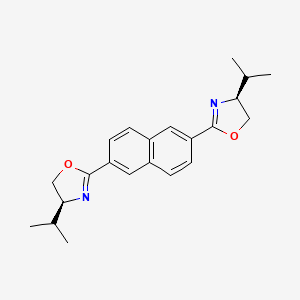
![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)

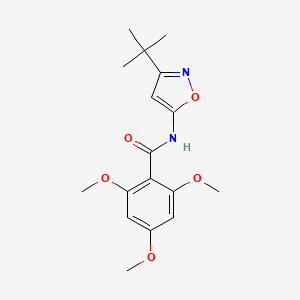

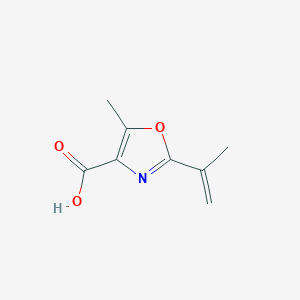
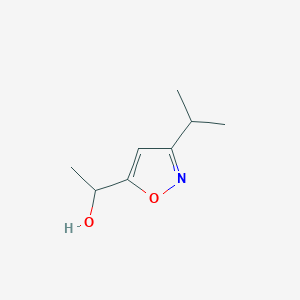
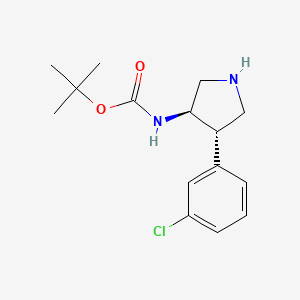
![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)



